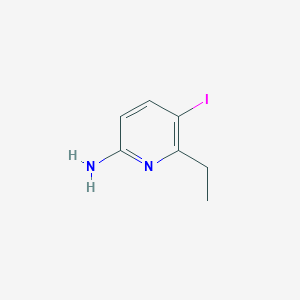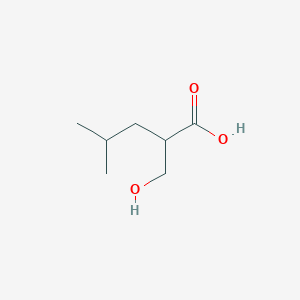![molecular formula C8H8BrNO B8751518 N-[1-(2-bromophenyl)ethylidene]hydroxylamine CAS No. 27760-49-2](/img/structure/B8751518.png)
N-[1-(2-bromophenyl)ethylidene]hydroxylamine
概要
説明
N-[1-(2-bromophenyl)ethylidene]hydroxylamine is an organic compound with the molecular formula C8H8BrNO and a molecular weight of 214.05922 g/mol . It is also known by other names such as 1-(2-Bromophenyl)ethanone oxime and 2’-Bromoacetophenone oxime . This compound is characterized by the presence of a bromine atom attached to the phenyl ring and an oxime functional group attached to the ethanone moiety.
準備方法
The synthesis of N-[1-(2-bromophenyl)ethylidene]hydroxylamine typically involves the reaction of 1-(2-bromophenyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as pyridine . The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization.
Synthetic Route:
- Dissolve 1-(2-bromophenyl)ethanone and hydroxylamine hydrochloride in ethanol.
- Add pyridine to the mixture and heat under reflux for 4 hours.
- Cool the reaction mixture and filter the solid product.
- Purify the product by recrystallization from ethanol.
化学反応の分析
N-[1-(2-bromophenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
- Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution: Use of nucleophiles such as sodium methoxide or potassium cyanide.
Major Products:
- Oxidation: Formation of 2-bromobenzonitrile.
- Reduction: Formation of 2-bromoaniline.
- Substitution: Formation of various substituted phenyl ethanone oximes.
科学的研究の応用
N-[1-(2-bromophenyl)ethylidene]hydroxylamine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of fine chemicals and as a reagent in chemical reactions.
作用機序
The mechanism of action of N-[1-(2-bromophenyl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, affecting their function. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions.
Molecular Targets and Pathways:
- Interaction with enzymes and proteins through hydrogen bonding and halogen bonding.
- Modulation of biochemical pathways involved in cell signaling and metabolism.
類似化合物との比較
N-[1-(2-bromophenyl)ethylidene]hydroxylamine can be compared with other similar compounds, such as:
Acetophenone oxime: Lacks the bromine atom, resulting in different reactivity and properties.
2’-Bromoacetophenone: Lacks the oxime group, affecting its chemical behavior and applications.
2-Bromoaniline: Contains an amino group instead of an oxime group, leading to different biological activities.
Uniqueness:
- The presence of both the bromine atom and the oxime group in this compound makes it unique in terms of its reactivity and potential applications in various fields.
特性
CAS番号 |
27760-49-2 |
|---|---|
分子式 |
C8H8BrNO |
分子量 |
214.06 g/mol |
IUPAC名 |
N-[1-(2-bromophenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H8BrNO/c1-6(10-11)7-4-2-3-5-8(7)9/h2-5,11H,1H3 |
InChIキー |
DPLPRQURUMMJQY-UHFFFAOYSA-N |
正規SMILES |
CC(=NO)C1=CC=CC=C1Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
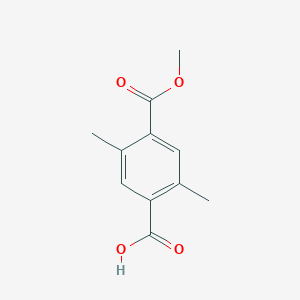
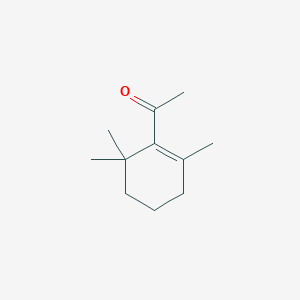
![1-(4-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B8751443.png)
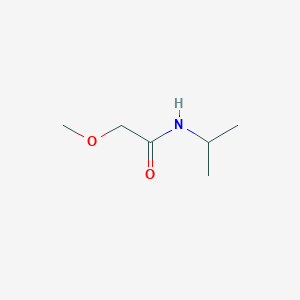
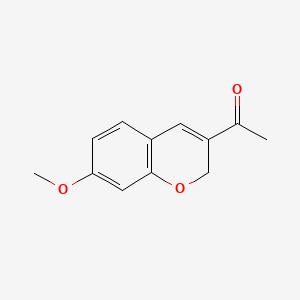
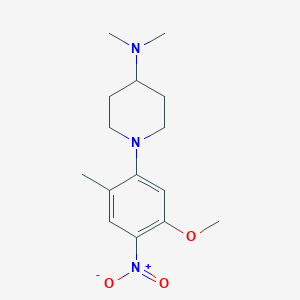
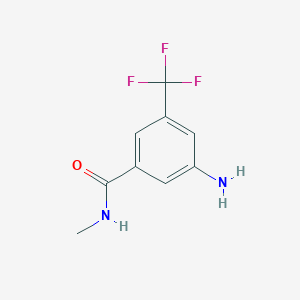
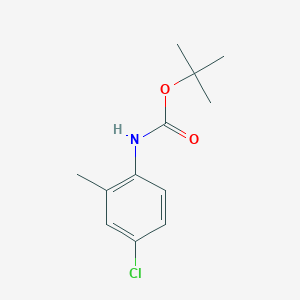
![4-Ureido-[2,3'-bithiophene]-5-carboxamide](/img/structure/B8751465.png)

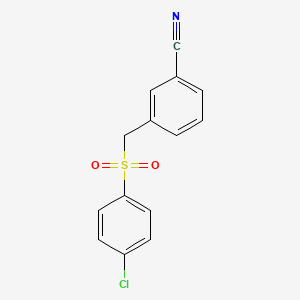
![tert-butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B8751485.png)
